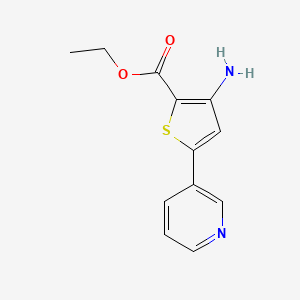![molecular formula C11H9LiN2O3 B13498830 lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate is a complex organic compound that features an indole ring system. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound combines the properties of lithium salts with the biological activity of indole derivatives, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate typically involves the reaction of indole derivatives with lithium salts under controlled conditions. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale metalation reactions using lithium reagents, followed by purification steps to isolate the desired product. The process must be carefully controlled to ensure high yield and purity, often involving advanced techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The lithium ion may also play a role in stabilizing the compound and enhancing its activity.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Lithium carbonate: A common lithium salt used in the treatment of bipolar disorder.
Carbamazepine: An anticonvulsant drug with a carbamoyl group.
Uniqueness
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate is unique in combining the properties of lithium salts with the biological activity of indole derivatives. This combination allows for a wide range of applications and potential therapeutic effects, distinguishing it from other similar compounds.
特性
分子式 |
C11H9LiN2O3 |
|---|---|
分子量 |
224.2 g/mol |
IUPAC名 |
lithium;2-(1H-indol-2-ylmethylamino)-2-oxoacetate |
InChI |
InChI=1S/C11H10N2O3.Li/c14-10(11(15)16)12-6-8-5-7-3-1-2-4-9(7)13-8;/h1-5,13H,6H2,(H,12,14)(H,15,16);/q;+1/p-1 |
InChIキー |
UYEMLLZNCKHZHX-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC=C2C(=C1)C=C(N2)CNC(=O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
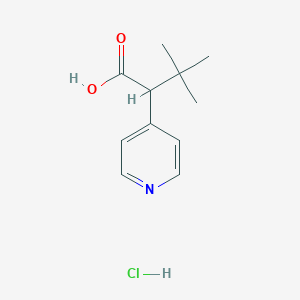
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)

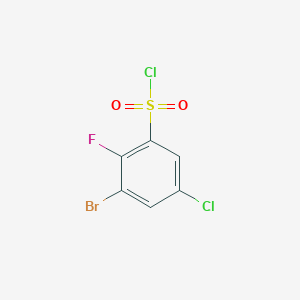

![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)

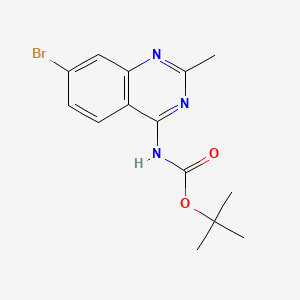
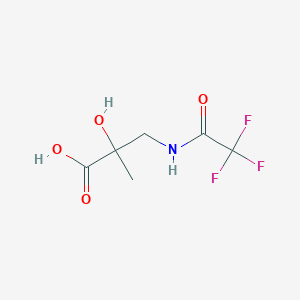
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
